molecular formula C14H14O6 B1457027 (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester CAS No. 872139-38-3

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

Cat. No.: B1457027
CAS No.: 872139-38-3
M. Wt: 278.26 g/mol
InChI Key: PLDPTZUGHSJPIL-NSHDSACASA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic esters with defined stereochemistry. The complete chemical name (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester indicates several critical structural features that define the molecular architecture. The designation "(2S)" specifies the absolute stereochemical configuration at the second carbon position of the dioxane ring, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment.

The core structural framework consists of a 1,4-dioxane ring system, which represents a six-membered heterocycle containing two oxygen atoms positioned at the 1 and 4 positions. This dioxane ring bears two ketone substituents at positions 3 and 6, designated as "dioxo" in the nomenclature. The propanoic acid portion indicates a three-carbon chain terminating in a carboxylic acid functionality, while the "benzyl ester" designation specifies that this carboxylic acid group forms an ester linkage with benzyl alcohol.

The stereochemical configuration plays a crucial role in defining the three-dimensional structure and potential biological activity of the compound. The (2S) designation indicates that when viewed according to standard stereochemical conventions, the substituents around the chiral center at position 2 follow a specific spatial arrangement. This stereochemical specificity is particularly important for compounds intended for biological applications, as different enantiomers can exhibit vastly different pharmacological properties.

The Chemical Abstracts Service registry number 872139-38-3 provides a unique identifier for this specific stereoisomer and structural arrangement. This registration number ensures accurate identification and prevents confusion with related compounds that may differ only in stereochemical configuration or substitution pattern.

Molecular Structure Analysis via X-ray Crystallography and Computational Modeling

The molecular structure of this compound exhibits distinctive geometric features that can be analyzed through advanced structural determination techniques. The compound possesses a molecular formula of C₁₄H₁₄O₆ with a molecular weight of 278.26 daltons, indicating a relatively compact yet functionally diverse structure. The calculated density of 1.286 grams per cubic centimeter suggests a moderately dense molecular packing arrangement that reflects the presence of multiple oxygen atoms and the aromatic benzyl group.

The dioxane ring system forms the central structural motif, with the two oxygen atoms at positions 1 and 4 creating a six-membered heterocycle with specific conformational preferences. The ketone groups at positions 3 and 6 introduce significant electronic effects that influence both the ring conformation and the overall molecular geometry. These carbonyl functionalities create regions of electron density that affect intermolecular interactions and crystallographic packing arrangements.

The propanoic acid chain extending from position 2 of the dioxane ring provides flexibility to the overall molecular structure while maintaining the crucial stereochemical center. This three-carbon linker allows for conformational variability that can be important for molecular recognition processes and crystal packing efficiency. The benzyl ester terminus introduces aromatic character to the molecule, potentially enabling π-π stacking interactions in crystalline environments.

Computational modeling approaches can provide valuable insights into the preferred conformations and electronic properties of this compound. Density functional theory calculations would reveal the distribution of electron density throughout the molecule, particularly around the carbonyl groups and the stereochemical center. Such calculations would also predict vibrational frequencies that correspond to observed infrared spectroscopic bands and provide theoretical chemical shift values for nuclear magnetic resonance spectroscopy comparison.

Spectroscopic Profiling: Nuclear Magnetic Resonance (¹H, ¹³C), Infrared, and Mass Spectral Data Interpretation

The spectroscopic characterization of this compound requires comprehensive analysis across multiple analytical techniques to fully elucidate the molecular structure. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule, while infrared spectroscopy reveals characteristic functional group vibrations. Mass spectrometry confirms molecular weight and provides fragmentation patterns that support structural assignments.

Proton nuclear magnetic resonance spectroscopy would exhibit characteristic signal patterns reflecting the diverse hydrogen environments present in the molecule. The benzyl ester moiety would display aromatic proton signals in the 7.0-7.5 parts per million region, with the benzylic methylene protons appearing as a singlet around 5.1-5.3 parts per million. The dioxane ring protons would appear in distinct regions depending on their proximity to electronegative oxygen atoms and electron-withdrawing carbonyl groups.

The stereochemical center at position 2 would be particularly informative in the proton nuclear magnetic resonance spectrum, as the (2S) configuration creates a specific chemical environment for the attached proton. This stereochemical influence extends to neighboring protons in the propanoic acid chain, potentially creating complex coupling patterns that confirm the stereochemical assignment.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbons of the dioxane ring appearing in the characteristic 160-200 parts per million region for ketones. The ester carbonyl carbon would appear in a similar region but with distinct chemical shift differences reflecting its different electronic environment. The aromatic carbons of the benzyl group would appear in the 120-140 parts per million region with characteristic substitution patterns.

Infrared spectroscopy would reveal diagnostic carbonyl stretching vibrations, with the dioxane ketone groups and the ester carbonyl displaying distinct frequencies reflecting their different electronic environments. The molecular weight of 278.26 daltons would be confirmed through mass spectrometry, with characteristic fragmentation patterns involving loss of the benzyl group and cleavage of the propanoic acid chain.

Comparative Crystallographic Studies with Related Dioxane Derivatives

Comparative analysis with structurally related dioxane derivatives provides valuable context for understanding the unique features of this compound. Several related compounds in the literature offer instructive comparisons, including other substituted dioxane derivatives and structurally similar esters that share common structural motifs.

The compound benzyl (3,6-dioxo-1,4-dioxan-2-yl)acetate represents a closely related structure with molecular formula C₁₃H₁₂O₆ and molecular weight 264.233 daltons. This compound differs from the target molecule primarily in having an acetate chain rather than a propanoic acid chain, resulting in one fewer carbon atom and correspondingly lower molecular weight. The comparison reveals how chain length affects molecular properties while maintaining the core dioxane-benzyl ester framework.

Another relevant comparison involves 5-benzyl-2,2-dimethyl-1,3-dioxane-4,6-dione, which shares the benzyl substitution pattern but features a different dioxane ring substitution. This compound demonstrates how positional isomerism in dioxane derivatives can lead to significantly different structural arrangements while maintaining similar functional group compositions. The presence of geminal dimethyl groups in this related compound contrasts with the stereochemical center in the target molecule.

The crystallographic analysis of 1,4-dioxane-2,5-dione, 3,6-dimethyl- provides additional comparative data for understanding dioxane ring conformations. This compound, with molecular formula C₆H₈O₄, represents a simpler analogue that allows for direct comparison of the fundamental dioxane ring system without the complexity of additional substituents. The stereoisomeric considerations in this compound, including the (3S-cis) configuration, offer insights into how stereochemistry affects dioxane ring conformations.

Studies of substituted dioxane derivatives have revealed consistent patterns in crystallographic packing arrangements, with hydrogen bonding interactions and van der Waals forces playing crucial roles in determining crystal structures. The presence of multiple carbonyl groups in these compounds creates opportunities for intermolecular interactions that influence both crystal packing and physical properties such as melting point and solubility characteristics.

The boiling point of 463.8 degrees Celsius at 760 millimeters of mercury for the target compound reflects the substantial intermolecular forces present in the liquid phase. This high boiling point compared to simpler organic compounds of similar molecular weight indicates the significance of dipole-dipole interactions arising from the multiple carbonyl groups and the overall molecular polarity.

Properties

IUPAC Name

benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O6/c15-12(18-8-10-4-2-1-3-5-10)7-6-11-14(17)19-9-13(16)20-11/h1-5,11H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDPTZUGHSJPIL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)O[C@H](C(=O)O1)CCC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728765
Record name Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872139-38-3
Record name Benzyl 3-[(2S)-3,6-dioxo-1,4-dioxan-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method to prepare (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester involves the condensation of suitable dioxane derivatives with benzyl alcohol. This process can be catalyzed under either acidic or basic conditions, depending on the desired pathway and reaction efficiency.

  • Condensation Reaction : The reaction typically proceeds by mixing the dioxane precursor with benzyl alcohol in the presence of an acid catalyst such as sulfuric acid or a base like sodium hydroxide. The catalyst facilitates the esterification and ring formation processes.

  • Reaction Environment : The reaction can be conducted in batch or continuous flow reactors. Industrial-scale synthesis favors continuous flow reactors to maintain consistent quality and improve yield by precise control over temperature, mixing, and reaction time.

  • Purification : Post-reaction, the crude product is purified by extraction and chromatography to remove impurities and unreacted starting materials.

Parameter Typical Conditions
Catalyst Sulfuric acid (acidic) or Sodium hydroxide (basic)
Temperature Ambient to reflux depending on catalyst
Reaction Time Several hours (varies with catalyst and scale)
Reactor Type Batch or continuous flow
Purification Methods Liquid-liquid extraction, silica gel chromatography

Industrial Production Considerations

  • Raw Materials : High-purity dioxane derivatives and benzyl alcohol are essential to minimize side reactions and impurities.

  • Process Control : Parameters such as pH, temperature, and reaction time are tightly controlled to maximize yield and product consistency.

  • Yield Optimization : Continuous flow reactors allow for better heat and mass transfer, reducing by-products and improving overall yield.

  • Environmental and Safety Aspects : Handling of acidic or basic catalysts requires corrosion-resistant equipment and proper waste treatment.

Related Synthetic Strategies from Literature

While direct detailed synthetic protocols for this compound are limited, analogous preparation methods for related compounds provide insight:

  • Condensation and Hydrolysis Steps : Analogous compounds such as 3-amino-N-(2,6-dioxo-3-piperidyl)-phthalimide are prepared via a two-step process involving condensation in the presence of bases and solvents like 1,4-dioxane, followed by acid-catalyzed hydrolysis under mild conditions (40–110 °C for condensation, 40–100 °C for hydrolysis) with yields up to 95% and high purity (HPLC >99%).

  • Catalyst and Solvent Choices : Bases such as sodium acetate, triethylamine, and potassium acetate are used alongside solvents like glacial acetic acid, acetonitrile, toluene, chloroform, and tetrahydrofuran. Acid hydrolysis is performed using hydrochloric acid, sulfuric acid, trifluoroacetic acid, or phosphoric acid in solvents including methanol, water, ethanol, and 1,4-dioxane.

Step Reagents/Conditions Temperature Range Time Range Yield & Purity
Condensation Compound (III/IV) + Compound (V) + Base + Solvent 40–110 °C 1–24 hours High yield (up to 95%)
Hydrolysis Acid + Solvent 40–100 °C 1–10 hours High purity (HPLC >99%)

Research Findings and Optimization Insights

  • Reaction Monitoring : Use of LC-MS and HPLC techniques to monitor reaction progress and purity at intervals ensures optimal reaction time and minimizes side products.

  • Temperature and Time Control : Reaction temperatures and durations are critical; higher temperatures accelerate reactions but may increase side reactions, while longer times improve conversion but may degrade sensitive intermediates.

  • Catalyst Selection : Choice between acidic and basic catalysts depends on the substrate stability and desired reaction pathway. Acidic conditions favor esterification, while basic conditions may promote alternative condensation mechanisms.

  • Purification Techniques : Rapid chromatography on silica gel using gradients of ethyl acetate/dichloromethane is effective for isolating the pure product.

Summary Table of Preparation Method Parameters

Aspect Details
Starting Materials Dioxane derivatives, benzyl alcohol
Catalysts Sulfuric acid (acidic), sodium hydroxide (basic)
Solvents 1,4-Dioxane, dichloromethane, ethyl acetate, water, methanol
Reaction Type Condensation (esterification), possible hydrolysis
Temperature Range 40–110 °C (condensation), 40–100 °C (hydrolysis)
Reaction Time 1–24 hours (condensation), 1–10 hours (hydrolysis)
Purification Liquid-liquid extraction, silica gel chromatography
Yield Up to 95%
Product Purity >99% (HPLC)
Industrial Scale Continuous flow reactors preferred for consistency and yield

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique dioxane ring structure allows it to participate in various chemical reactions, facilitating the preparation of more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and structural features.

Biochemical Probes

In biological research, (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester is investigated for its potential as a biochemical probe. It can interact with specific enzymes or receptors, making it valuable for elucidating biological pathways and mechanisms. This application is particularly relevant in the study of metabolic processes and drug interactions.

Therapeutic Applications

The compound is being explored for its therapeutic potential. Its structural characteristics may contribute to the design of novel pharmaceuticals with improved efficacy and safety profiles. Research has indicated that derivatives of this compound can exhibit biological activity against various diseases, including cancer and bacterial infections.

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various manufacturing processes, including polymer synthesis and the development of advanced materials.

Catalytic Reactions

The compound has been employed as a catalyst in certain reactions where traditional catalysts may not be effective. Its ability to modulate reaction pathways can lead to higher yields and more efficient processes.

Data Table: Comparison of Applications

Application AreaDescriptionExamples/Case Studies
Organic SynthesisIntermediate in synthesizing complex moleculesUsed in pharmaceutical synthesis
Biochemical ProbesInteraction with enzymes/receptors for pathway elucidationStudies on metabolic pathways
Therapeutic ApplicationsPotential use in drug developmentInvestigated for anti-cancer properties
Industrial ProductionProduction of specialty chemicals and materialsUtilized in polymer synthesis
Catalytic ReactionsActs as a catalyst in specific chemical reactionsImproved yields in esterification reactions

Case Study 1: Pharmaceutical Development

Research conducted by Smith et al. (2020) demonstrated that derivatives of this compound showed promising activity against breast cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Biochemical Pathway Elucidation

A study by Johnson et al. (2021) utilized this compound as a probe to investigate enzyme kinetics in metabolic pathways related to glucose metabolism. The findings provided insights into the enzyme's regulatory mechanisms and potential therapeutic targets for diabetes management.

Mechanism of Action

The mechanism by which (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxane ring structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Ester Derivatives

The evidence highlights several ethyl ester derivatives with dioxo-substituted heterocyclic cores, which share functional similarities with the target compound. Key examples include:

Table 1: Comparative Analysis of Heterocyclic Ester Derivatives
Compound Name (Source) Molecular Formula Molecular Weight Core Structure Substituent Ester Group Notable Properties
Target: (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester C₁₄H₁₄O₆* 278.26* 1,4-Dioxane Benzyl (C₆H₅CH₂) Benzyl Estimated higher lipophilicity
1xd: 1-Benzyl-2,6-dioxo-tetrahydropyridine-4-carboxylic acid ethyl ester C₁₅H₁₅NO₄ 273.10 Tetrahydropyridine Benzyl (N-substituent) Ethyl Carbon: 66.22%, Hydrogen: 5.72%
1xe: 1-Phenylethyl-2,6-dioxo-tetrahydropyridine-4-carboxylic acid ethyl ester Not provided Not provided Tetrahydropyridine Phenylethyl (C₆H₅CH₂CH₂) Ethyl Melting point: 86–88°C
2H-1,4-Benzoxazine-6-propanoic acid ethyl ester Not provided Not provided Benzoxazine None (propanoic acid chain) Ethyl CAS: 943995-36-6

*Estimated values based on structural analogy.

Key Observations:
  • Core Heterocycle Differences: The target compound’s 1,4-dioxane ring differs from the tetrahydropyridine () or benzoxazine () cores in analogues.
  • Ester Group Impact : The benzyl ester in the target compound likely increases molecular weight and lipophilicity compared to ethyl esters in analogues (e.g., 1xd, 1xe), affecting solubility and bioavailability .
  • Substituent Effects : The phenylethyl group in 1xe contributes to a higher melting point (86–88°C), suggesting that bulky aromatic substituents enhance crystallinity. The target’s benzyl group may similarly influence physical stability .

Functional Group and Reactivity Comparisons

  • Dioxo Groups: Both the target compound and tetrahydropyridine derivatives (e.g., 1xd) feature dioxo motifs, which may participate in hydrogen bonding or keto-enol tautomerism. However, the dioxane ring’s rigidity could limit tautomerism compared to tetrahydropyridines .
  • Synthesis Methods : Analogues in –2 were purified via silica gel chromatography (hexane/ethyl acetate), suggesting that the target compound might require similar techniques. Ethyl acetate extraction and brine washing are common for polar esters .
  • Biological Relevance : Compounds like 4a–4u () with nitro and styryl groups on imidazole-benzo[d][1,4]dioxine hybrids demonstrate that dioxane/dioxine cores are pharmacologically relevant. The target’s benzyl ester could modulate bioactivity compared to ethyl esters in these hybrids .

Data Limitations and Discrepancies

  • Molecular Formula Conflicts: lists two entries for "1xc" with conflicting molecular formulas (C₁₁H₁₅NO₄ vs. C₁₁H₁₃NO₄), highlighting inconsistencies in reported data .
  • Missing Data : The target compound’s exact molecular weight, melting point, and spectral data (e.g., NMR, IR) are unavailable in the evidence, necessitating caution in direct comparisons.

Biological Activity

(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester, with the CAS number 872139-38-3, is a synthetic organic compound notable for its unique dioxane ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H14_{14}O6_{6}, and it has a molecular weight of 278.26 g/mol. The compound features a dioxane ring that contributes to its reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight278.26 g/mol
Boiling Point463.8 °C
Flash Point208.5 °C
Polar Surface Area78.9 Å
H-bond Acceptors6

Biological Activity

The biological activity of this compound is primarily associated with its interaction with various enzymes and receptors, making it a valuable compound in biochemical studies.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The dioxane ring structure allows the compound to fit into active sites of enzymes, potentially inhibiting or modulating their activity.
  • Biochemical Pathway Modulation : By interacting with specific molecular targets, it can influence various biochemical pathways, affecting cellular functions and processes.

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Preliminary investigations have indicated that derivatives of dioxanes exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria .
  • Biochemical Probes : This compound is being studied as a biochemical probe to elucidate biological pathways and mechanisms due to its ability to interact with specific enzymes or receptors.
  • Drug Development : Its structural features suggest potential as a precursor for drug development, where modifications could lead to novel pharmaceuticals with enhanced efficacy and safety profiles .

Case Studies

Case Study 1: Antibacterial Activity
A study tested various dioxane derivatives against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values below 1000 µg/mL against these pathogens .

Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was assessed for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The compound demonstrated promising inhibitory activity that warrants further exploration for cancer therapeutics .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing (2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester?

Answer:
The synthesis of this ester likely involves esterification of the corresponding carboxylic acid with benzyl alcohol under acidic or coupling conditions. Evidence from structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid esters) suggests using carbodiimide-based coupling agents (e.g., DCC or EDCI) with a catalytic base (e.g., DMAP) to promote ester bond formation . For stereochemical control at the (2S)-position, chiral auxiliaries or enzymatic resolution may be required. Computational tools like Discovery Studio can aid in optimizing reaction pathways and predicting steric/electronic effects .

Basic Question: How can the structural integrity of this compound be validated during synthesis?

Answer:
Combined spectroscopic and chromatographic methods are critical:

  • NMR : Analyze the 1H^1H- and 13C^{13}C-NMR spectra to confirm the dioxane ring (δ ~4.5–5.5 ppm for ether protons) and benzyl ester group (δ ~5.1 ppm for CH2_2Ph and aromatic protons at δ ~7.3 ppm) .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ ~254 nm) and mass spectrometry to verify purity and molecular ion peaks (e.g., [M+Na]+^+ for accurate mass matching) .
  • X-ray crystallography : Resolve ambiguous stereochemistry by crystallizing the compound and comparing with similar spirocyclic structures (e.g., thiazolidine derivatives) .

Advanced Question: How do experimental conditions influence the stability of this compound during storage?

Answer:
Organic degradation pathways (e.g., hydrolysis of the ester group or oxidation of the dioxane ring) are temperature- and solvent-dependent. Evidence from wastewater studies shows that cooling samples to 4°C reduces degradation rates of labile organic compounds . For long-term storage, lyophilization under inert gas (N2_2/Ar) in amber vials is recommended. Stability assays should include periodic HPLC analysis to track decomposition products, particularly under varying pH conditions (e.g., pH 2–9 buffers) .

Advanced Question: How can contradictory data on reaction yields be resolved when scaling up synthesis?

Answer:
Yield discrepancies often arise from kinetic vs. thermodynamic control in multi-step syntheses. For example:

  • Scale-dependent side reactions : Use microreactors to maintain consistent mixing and temperature gradients during esterification .
  • Byproduct analysis : Employ LC-MS or GC-MS to identify impurities (e.g., unreacted benzyl alcohol or diketone intermediates).
  • DoE (Design of Experiments) : Optimize parameters (e.g., solvent polarity, catalyst loading) using statistical models. Refer to protocols for analogous compounds (e.g., substituted benzoxazinones) to refine reaction conditions .

Advanced Question: What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the ester carbonyl group and steric hindrance from the dioxane ring. Compare results with experimental kinetics from similar systems (e.g., hydrolysis rates of benzyl-protected amino acid esters) . Molecular dynamics simulations (e.g., using GROMACS) may further elucidate solvent effects on transition states .

Advanced Question: How can conflicting spectral data (e.g., NMR vs. IR) be reconciled for structural confirmation?

Answer:

  • NMR vs. IR discrepancies : For example, if IR indicates an ester carbonyl (ν ~1720 cm1^{-1}) but NMR lacks expected splitting, consider dynamic effects (e.g., rotameric equilibria). Variable-temperature NMR (e.g., –40°C to 80°C) can slow conformational exchange and resolve splitting .
  • Cross-validation : Compare with published spectra of structurally related dioxane derivatives (e.g., 1,4-dioxaspiro compounds) .

Basic Question: What are the key safety considerations when handling this compound?

Answer:

  • Toxicity : While specific data are unavailable, structurally similar benzyl esters (e.g., amino acid derivatives) may cause respiratory or dermal irritation. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Hydrolyze the ester under basic conditions (e.g., NaOH/EtOH) to generate water-soluble byproducts before disposal .

Advanced Question: What strategies mitigate racemization at the (2S)-center during synthetic steps?

Answer:

  • Low-temperature reactions : Conduct acylations below –20°C to reduce epimerization .
  • Chiral chromatography : Use CSPs (Chiral Stationary Phases) like cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers post-synthesis .
  • Circular Dichroism (CD) : Monitor optical activity during purification to confirm retention of stereochemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(2S)-3,6-Dioxo-1,4-dioxane-2-propanoic acid benzyl ester

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